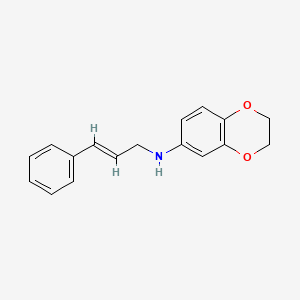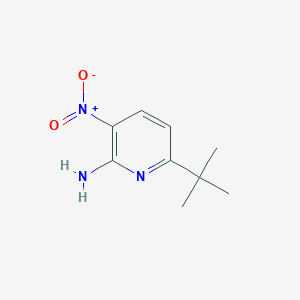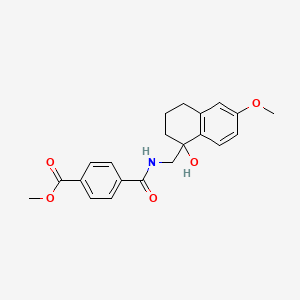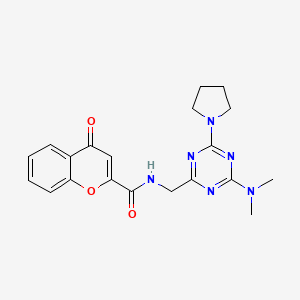
N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(2E)-3-phenylprop-2-en-1-yl]aniline” is a chemical compound with the molecular formula C15H15N . It has a molecular weight of 209.28600 . The compound is also known by several synonyms such as phenyl-(3-phenylallyl)-amine, Phenyl-((E)-3-phenyl-allyl)-amine, N-(3-phenyl-2-propenyl)aniline, and others .
Synthesis Analysis
While specific synthesis methods for “N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine” are not available, a related compound, N-(trans)-3-phenylprop-2-en-1-yl derivatives of various aminoalkanols, has been synthesized and evaluated for anticonvulsant activity and neurotoxicity .Scientific Research Applications
Antibacterial and Antifungal Applications
Research on derivatives of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has shown promising results in the field of antibacterial and antifungal applications. For instance, a study synthesized a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and tested them for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The results indicated that some of these molecules exhibited suitable inhibitory action against bacterial biofilms, along with docile cytotoxicity (Abbasi et al., 2020). Similarly, another study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides and found them to be potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Anti-Diabetic Potentials
In the field of diabetes research, compounds related to this compound have been synthesized and evaluated for their anti-diabetic potential. A study synthesized new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and tested their inhibitory activities against α-glucosidase enzyme. The compounds demonstrated weak to moderate inhibitory activities, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Antimicrobial and Antifungal Agents
Several derivatives of this compound have been synthesized with a focus on antimicrobial and antifungal applications. For example, a study synthesized 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides and evaluated their antimicrobial and antifungal activities. Some of these compounds exhibited significant potential, particularly in antibacterial and antifungal applications, with low cytotoxicity (Abbasi et al., 2020).
Enzyme Inhibition and Therapeutic Agents
Research has also been conducted on the potential use of these compounds as enzyme inhibitors and therapeutic agents. A study explored the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring for their antibacterial potential and as possible therapeutic agents for inflammatory ailments. The compounds showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).
properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-5-14(6-3-1)7-4-10-18-15-8-9-16-17(13-15)20-12-11-19-16/h1-9,13,18H,10-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYQXNAHHLFFD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)


![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)
